1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine is a compound with a pyridine ring substituted with a propan-2-yloxy group at the 6-position and a methanamine group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with isopropanol in the presence of a base to form 6-(propan-2-yloxy)pyridine. This intermediate can then be reacted with formaldehyde and ammonia to introduce the methanamine group at the 2-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methanamine group to a primary amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(propan-2-yloxy)pyridine: Lacks the methanamine group but shares the propan-2-yloxy substitution.
2-(propan-2-yloxy)pyridine: Similar structure but with the propan-2-yloxy group at the 2-position.
Pyridin-2-ylmethanamine: Lacks the propan-2-yloxy group but has the methanamine group at the 2-position.
Uniqueness
1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine is unique due to the combination of the propan-2-yloxy and methanamine groups on the pyridine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[6-(propan-2-yloxy)pyridin-2-yl]methanamine involves the reaction of 2-chloro-6-(propan-2-yloxy)pyridine with methanamine in the presence of a base.", "Starting Materials": [ "2-chloro-6-(propan-2-yloxy)pyridine", "Methanamine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-6-(propan-2-yloxy)pyridine in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a period of time to deprotonate the pyridine ring.", "Step 3: Add methanamine to the solution and stir for a period of time to allow the reaction to occur.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] } | |
CAS-Nummer |
1247593-42-5 |
Molekularformel |
C9H14N2O |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
(6-propan-2-yloxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H14N2O/c1-7(2)12-9-5-3-4-8(6-10)11-9/h3-5,7H,6,10H2,1-2H3 |
InChI-Schlüssel |
DVUYYBSTPKNJAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=CC(=N1)CN |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.